

Technical Monograph: N-Propyl 4-fluorobenzamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *N-Propyl 4-fluorobenzamide*

CAS No.: 349129-65-3

Cat. No.: B1365848

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Strategic Scaffolding in Fluorinated Medicinal Chemistry Executive Summary

N-Propyl 4-fluorobenzamide (CAS 349129-65-3) represents a critical structural motif in modern medicinal chemistry, serving as a lipophilic, metabolically stable pharmacophore. The incorporation of the para-fluorine atom on the benzamide core modulates electronic density while enhancing metabolic resistance against oxidative metabolism at the aromatic ring. This guide provides a comprehensive technical analysis of its physicochemical properties, optimized synthetic pathways, and validation protocols for research applications.

Chemical Identity & Physicochemical Profiling[2][3]

Understanding the fundamental properties of **N-Propyl 4-fluorobenzamide** is essential for formulation and assay development. The propyl chain increases logP relative to the parent benzamide, facilitating membrane permeability, while the fluorine atom acts as a bioisostere for hydrogen, altering pKa and binding affinity without significant steric penalty.

Table 1: Physicochemical Specifications

Property	Specification
CAS Number	349129-65-3
IUPAC Name	4-Fluoro-N-propylbenzamide
Molecular Formula	C ₁₀ H ₁₂ FNO
Molecular Weight	181.21 g/mol
SMILES	O=C(NCCC)C1=CC=C(F)C=C1
Physical State	White to off-white crystalline solid
Solubility	Soluble in DMSO, MeOH, DCM, Ethyl Acetate; Low water solubility
LogP (Predicted)	~2.3 - 2.5 (Lipophilic)
H-Bond Donors/Acceptors	1 Donor (NH) / 2 Acceptors (C=O, F)

Synthetic Pathways & Process Optimization

The synthesis of **N-Propyl 4-fluorobenzamide** is most efficiently achieved through nucleophilic acyl substitution. Two primary routes are recommended depending on scale and available reagents.

Route A: Acyl Chloride Method (High Throughput/Scale-Up)

This is the preferred industrial route due to high atom economy and rapid kinetics.

- Reagents: 4-Fluorobenzoyl chloride, n-Propylamine, Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).
- Mechanism: The nitrogen lone pair of propylamine attacks the electrophilic carbonyl carbon of the acid chloride, followed by elimination of chloride. The base neutralizes the generated HCl.

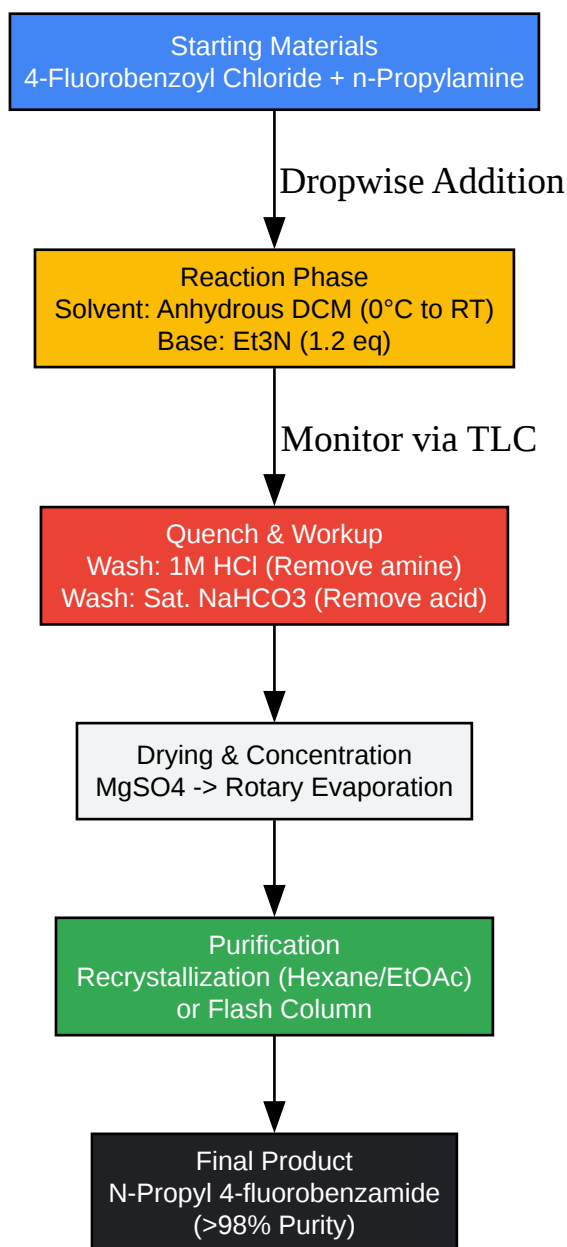
Route B: Direct Amide Coupling (Discovery/Library Synthesis)

Ideal for parallel synthesis where the acid chloride is unstable or unavailable.

- Reagents: 4-Fluorobenzoic acid, n-Propylamine, HATU or EDC/HOBt.
- Solvent: DMF or DCM.
- Mechanism: Activation of the carboxylic acid to a reactive ester intermediate, followed by aminolysis.

Experimental Workflow Visualization

The following diagram outlines the critical decision nodes and workflow for the Acyl Chloride route, ensuring high purity.



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Figure 1: Optimized synthetic workflow for **N-Propyl 4-fluorobenzamide** via acyl chloride amidation.

Protocol: Acyl Chloride Synthesis (Step-by-Step)

- Preparation: Charge a flame-dried round-bottom flask with 4-fluorobenzoyl chloride (1.0 eq) and anhydrous DCM (0.2 M concentration). Cool to 0°C under N₂ atmosphere.

- Addition: Mix n-propylamine (1.1 eq) with Triethylamine (1.5 eq) in a separate vial. Add this mixture dropwise to the acid chloride solution over 15 minutes to control exotherm.
- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of acid chloride by TLC (Hexane:EtOAc 3:1).
- Workup:
 - Wash organic layer with 1M HCl (2x) to remove unreacted amine and TEA.
 - Wash with Saturated NaHCO₃ (2x) to remove any hydrolyzed benzoic acid.
 - Wash with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
- Purification: If necessary, recrystallize from Hexane/Ethyl Acetate or purify via flash chromatography.

Analytical Characterization & Validation

Trustworthiness in chemical biology relies on rigorous structural confirmation. The following spectral signatures confirm the identity of CAS 349129-65-3.

Nuclear Magnetic Resonance (NMR) Profiling[3][11]

- ¹H NMR (400 MHz, CDCl₃):
 - δ 7.80 (m, 2H): Aromatic protons ortho to carbonyl (AA'BB' system).
 - δ 7.10 (m, 2H): Aromatic protons ortho to fluorine (coupled to ¹⁹F).
 - δ 6.20 (br s, 1H): Amide NH proton.
 - δ 3.40 (q, 2H): N-methylene protons of the propyl chain (-NH-CH₂-).
 - δ 1.65 (m, 2H): Central methylene protons of the propyl chain.
 - δ 0.98 (t, 3H): Terminal methyl group.
- ¹⁹F NMR:

- δ -108 to -110 ppm: Characteristic singlet (or multiplet depending on decoupling) for para-fluoro substitution.

Mass Spectrometry (LC-MS)[4]

- Ionization Mode: ESI (+)
- Molecular Ion: $[M+H]^+ = 182.2$ m/z
- Fragmentation: Loss of propyl amine fragment or cleavage at the amide bond may be observed at higher collision energies.

Biological & Pharmaceutical Relevance[12]

N-Propyl 4-fluorobenzamide is rarely a final drug but serves as a high-value intermediate and fragment in drug discovery.

Structural Activity Relationship (SAR) Implications

- Metabolic Stability: The para-fluorine blocks the primary site of cytochrome P450 oxidation on the benzene ring, significantly extending the half-life compared to non-fluorinated analogs.
- Lipophilicity Tuning: The propyl chain adds steric bulk and hydrophobicity, aiding in crossing the blood-brain barrier (BBB) for central nervous system (CNS) targets.
- Binding Interactions: The amide carbonyl acts as a hydrogen bond acceptor, while the NH is a donor. The fluorine atom can participate in multipolar interactions with protein backbones.

Common Applications

- Fragment-Based Drug Design (FBDD): Used as a screening fragment to identify binding pockets in kinases and GPCRs.
- Precursor Synthesis: Can be further functionalized at the ortho position via directed lithiation (DoM) due to the directing ability of the amide and fluorine groups.

Safety & Handling (SDS Summary)

While generally stable, this compound must be handled with standard laboratory precautions.

- GHS Classification:
 - H302: Harmful if swallowed.[1]
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust or residual amine vapors.
- Storage: Store at room temperature (RT) in a dry, well-ventilated place. Keep container tightly closed to prevent hydrolysis over long periods.

References

- PubChem Compound Summary. 4-Fluoro-N-propylbenzamide (CAS 349129-65-3). National Center for Biotechnology Information. Available at: [\[Link\]](#)
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for Nucleophilic Acyl Substitution Mechanisms).
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

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Sources

- [1. 4-Fluoro-N-propylbenzamide price, buy 4-Fluoro-N-propylbenzamide - chemicalbook \[chemicalbook.com\]](#)

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